molecular formula C10H11BrO4 B13615978 3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid

3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid

Katalognummer: B13615978
Molekulargewicht: 275.10 g/mol
InChI-Schlüssel: MENKQETWILLYHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydroxypropanoic acid moiety attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-methoxyphenylpropanoic acid, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc in acetic acid.

    Substitution: Nucleophiles like amines or thiols with a catalyst such as palladium on carbon.

Major Products

    Oxidation: 3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid.

    Reduction: 3-(2-Methoxyphenyl)-2-hydroxypropanoic acid.

    Substitution: 3-(5-Amino-2-methoxyphenyl)-2-hydroxypropanoic acid or 3-(5-Thiol-2-methoxyphenyl)-2-hydroxypropanoic acid.

Wissenschaftliche Forschungsanwendungen

3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(5-Bromo-2-methoxyphenyl)propanoic acid: Lacks the hydroxy group, which can affect its reactivity and biological activity.

    3-(5-Bromo-2-hydroxyphenyl)-2-hydroxypropanoic acid: Contains an additional hydroxy group, which can enhance its hydrogen bonding capabilities.

    3-(5-Methoxyphenyl)-2-hydroxypropanoic acid: Lacks the bromine atom, which can influence its chemical and biological properties.

Uniqueness

3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the combination of its bromine atom, methoxy group, and hydroxypropanoic acid moiety. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Eigenschaften

Molekularformel

C10H11BrO4

Molekulargewicht

275.10 g/mol

IUPAC-Name

3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11BrO4/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14)

InChI-Schlüssel

MENKQETWILLYHR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Br)CC(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.